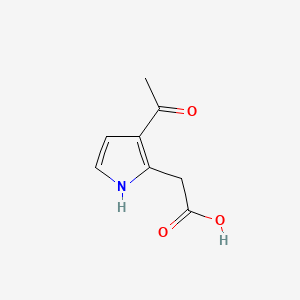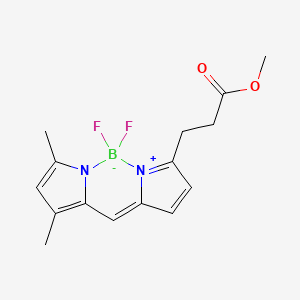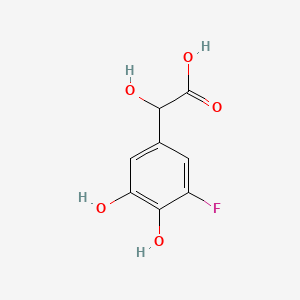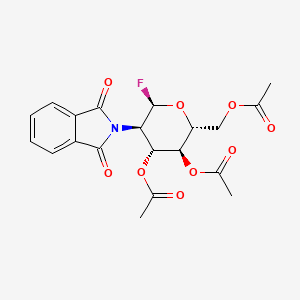
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 (Rac1-TTC-d4) is a synthetic compound that has been used in scientific research for a number of applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. Rac1-TTC-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 can be achieved through a multi-step process involving various chemical reactions.
Starting Materials
4-methoxyphenylacetic acid, ethyl acetoacetate, trichloromethyl chloroformate, sodium borohydride, deuterium oxide
Reaction
Step 1: Synthesis of 4-methoxyphenylacetic acid ethyl ester by reacting 4-methoxyphenylacetic acid with ethanol and sulfuric acid., Step 2: Synthesis of ethyl 3-(4-methoxyphenyl)acrylate by reacting 4-methoxyphenylacetic acid ethyl ester with ethyl acetoacetate and sodium ethoxide., Step 3: Synthesis of 1,2,3,4-tetrahydro-β-carboline by reacting ethyl 3-(4-methoxyphenyl)acrylate with sodium borohydride in methanol., Step 4: Synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 by reacting 1,2,3,4-tetrahydro-β-carboline with trichloromethyl chloroformate in the presence of deuterium oxide.
科学研究应用
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used in a variety of scientific research applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used to study the effects of Rac1 on the regulation of gene expression, and to investigate the role of Rac1 in the development of cancer.
作用机制
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 works by binding to and activating Rac1, a small GTPase protein. Activated Rac1 then binds to and activates other proteins, such as RhoA and PAK, which in turn activate various downstream signaling pathways. These pathways can lead to a variety of cellular responses, such as cell proliferation, migration, and differentiation.
生化和生理效应
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to induce the expression of genes involved in cell cycle progression and differentiation, as well as genes involved in cell migration and invasion. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been shown to inhibit the growth of cancer cells, and to induce apoptosis in some types of cancer cells. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to modulate the expression of proteins involved in the regulation of cell adhesion and migration.
实验室实验的优点和局限性
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to be relatively non-toxic, making it safe for use in laboratory experiments. However, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has some limitations. It is not specific to Rac1, and can also bind to and activate other GTPases, such as RhoA and PAK. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a relatively low affinity for Rac1, making it difficult to use in high concentrations.
未来方向
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of potential future applications. It could be used to study the role of Rac1 in other cellular processes, such as cell adhesion and migration, or to investigate the effects of Rac1 on the structure and function of proteins. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on gene expression, or to investigate the role of Rac1 in the development of cancer. Finally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on the regulation
属性
CAS 编号 |
1794886-07-9 |
|---|---|
产品名称 |
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 |
分子式 |
C12H11Cl3N2 |
分子量 |
293.608 |
IUPAC 名称 |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
InChI 键 |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
同义词 |
2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4; TaClo-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



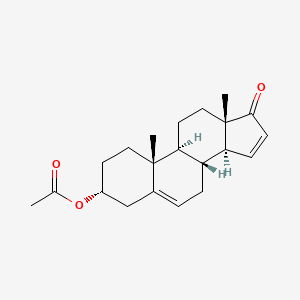
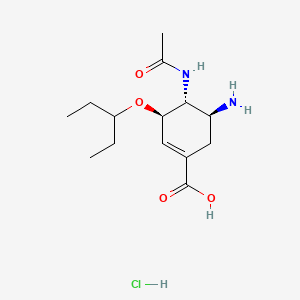
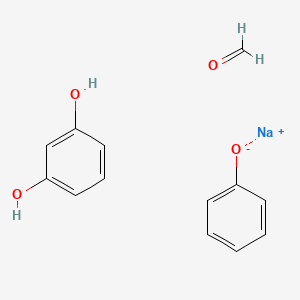
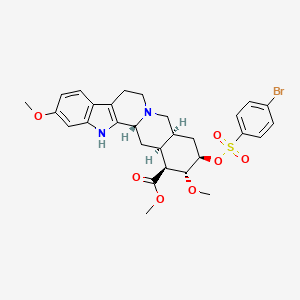
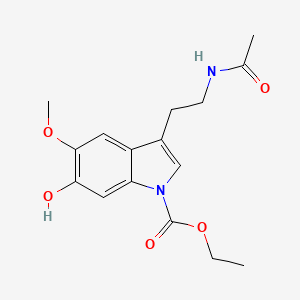
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
